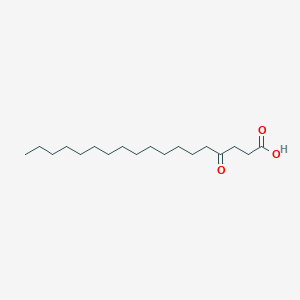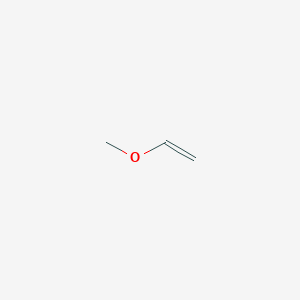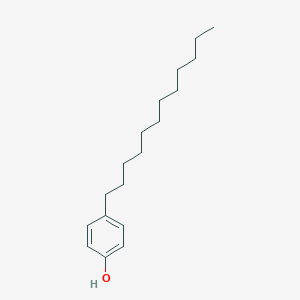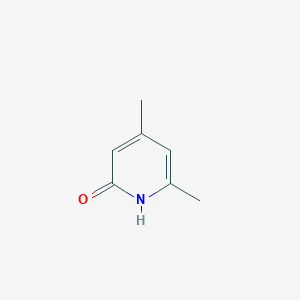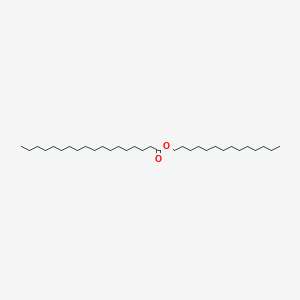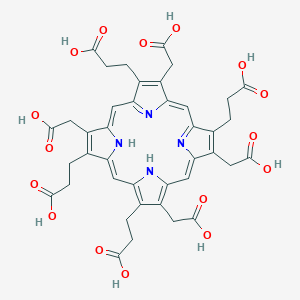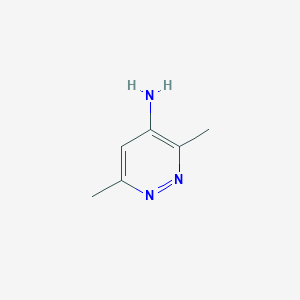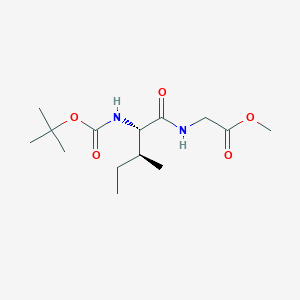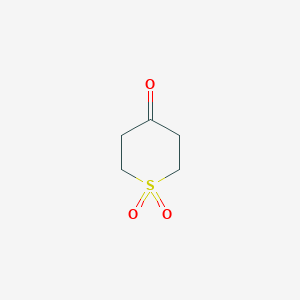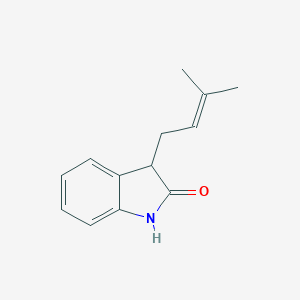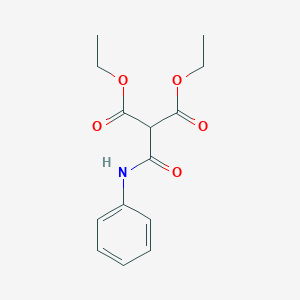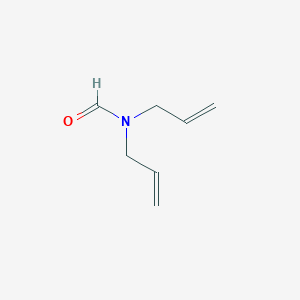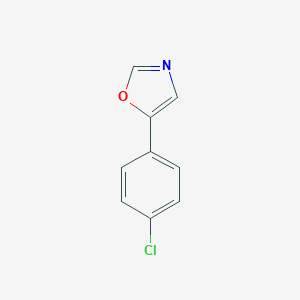
5-(4-Chlorophenyl)-1,3-oxazole
Descripción general
Descripción
5-(4-Chlorophenyl)-1,3-oxazole is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds exhibit a range of activities, including hypolipidemic, antibacterial, and antioxidant properties, as well as interesting photophysical and nonlinear optical behaviors .
Synthesis Analysis
The synthesis of compounds related to 5-(4-Chlorophenyl)-1,3-oxazole often involves multi-step reactions with careful selection of starting materials and reagents. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with hypolipidemic activity, was synthesized from 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid . Similarly, novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized and characterized by advanced spectroscopic techniques . These examples demonstrate the complexity and precision required in the synthesis of such heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds in the same family as 5-(4-Chlorophenyl)-1,3-oxazole has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related triazole compound was determined, revealing dihedral angles between the triazole ring and the phenyl rings, as well as intra- and intermolecular hydrogen bonds that stabilize the crystal structure . These structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activities.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to undergo further chemical transformations. For instance, some triazole derivatives were reduced with NaBH4 to afford new compounds . The ability to modify these compounds through chemical reactions is important for the development of new pharmaceutical agents with improved efficacy and reduced toxicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their behavior in biological systems and their potential as therapeutic agents. For example, the photophysical properties of novel oxazolone derivatives were evaluated in different solvents, showing intense absorption and emission maxima . The nonlinear optical properties of these compounds were also investigated, indicating their potential for optical limiting applications . These properties are influenced by the molecular structure and substituents on the heterocyclic core.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Agents : A study synthesized novel compounds incorporating 1,3-oxazole and evaluated them for anticancer and antimicrobial activities. One compound exhibited high potency against cancer cell lines, and others showed promising antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Antibacterial Study : Another research focused on synthesizing novel heterocyclic compounds with 1,3-oxazole fragments, demonstrating good antibacterial activity against various bacterial strains (Mehta, 2016).
Brain-Derived Neurotrophic Factor Inducers : Some 5-(omega-aryloxyalkyl)oxazole derivatives were found to significantly increase brain-derived neurotrophic factor production in human neuroblastoma cells, indicating potential applications in neurology (Maekawa et al., 2003).
Coordination Chemistry : Oxazole ligands, including 1,3-oxazole derivatives, have been widely used as chiral auxiliaries in asymmetric syntheses due to their versatile ligand design and straightforward synthesis (Gómez, Muller, & Rocamora, 1999).
Optoelectronic Properties : A study presented the synthesis of novel bicyclic oxazolidine compounds, including derivatives of 1,3-oxazole, and investigated their optoelectronic properties, revealing insights into their potential applications in material science (Abbas et al., 2018).
DNA Gyrase Inhibitors : Certain oxazole derivatives have been identified as potent DNA gyrase inhibitors with strong antibacterial activity against Gram-positive bacteria, suggesting their use in addressing antibiotic resistance (Tanitame et al., 2004).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKPHOIIYXTDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512026 | |
| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3-oxazole | |
CAS RN |
1008-94-2 | |
| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



